molecular formula C5H5BrN2O2S B1441240 6-Bromopyridine-2-sulfonamide CAS No. 856013-04-2

6-Bromopyridine-2-sulfonamide

Cat. No. B1441240
M. Wt: 237.08 g/mol
InChI Key: WAYSQXHNUWIYPM-UHFFFAOYSA-N
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Description

6-Bromopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.08 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 6-Bromopyridine-2-sulfonamide is 1S/C5H5BrN2O2S/c6-4-2-1-3-5 (8-4)11 (7,9)10/h1-3H, (H2,7,9,10) . For a more detailed molecular dynamics simulation, specialized programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used .


Physical And Chemical Properties Analysis

6-Bromopyridine-2-sulfonamide is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 237.08 .

Scientific Research Applications

  • Summary of the Application: Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
  • Methods of Application or Experimental Procedures: The synthesis of sulfonimidates involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes: The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent . Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Safety And Hazards

The safety data sheet for 6-Bromopyridine-2-sulfonamide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-bromopyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYSQXHNUWIYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720963
Record name 6-Bromopyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyridine-2-sulfonamide

CAS RN

856013-04-2
Record name 6-Bromopyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Emura, H Yoshino, K Tachibana, T Shiraishi… - Synlett, 2011 - thieme-connect.com
… [¹] Recently we found a promising drug candidate 1 for the treatment of prostate cancer carrying pyridine-2-sulfonamide in its molecule that necessitates 6-bromopyridine-2-sulfonamide …
Number of citations: 3 www.thieme-connect.com
G AJG - researchgate.net
… Trans-4-(2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrile [racemic(t)] (0200 g, 0.65 mmol) was reacted with N,N-dibenzyl-6-bromopyridine-2sulfonamide (0.270 …
Number of citations: 0 www.researchgate.net

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